2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a benzothiazole ring, a pyridine ring, and a thiazole ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: Starting with aniline derivatives, the benzothiazole ring is formed through cyclization reactions involving sulfur and oxygen sources.
Introduction of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions, often using pyridine derivatives and appropriate leaving groups.
Formation of the Thiazole Ring: The thiazole ring is synthesized through cyclization reactions involving thiourea or similar compounds.
Coupling Reactions: The final step involves coupling the benzothiazole, pyridine, and thiazole intermediates under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine
The compound’s unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents. Its ability to modulate specific pathways can be harnessed for treating diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide: shares similarities with other benzothiazole derivatives, pyridine-containing compounds, and thiazole-based molecules.
Uniqueness
What sets this compound apart is its combination of three distinct heterocyclic rings, each contributing to its overall reactivity and biological activity. This unique structure allows for a broader range of applications and interactions compared to simpler analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its complex structure and diverse reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C17H12N4O4S2 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H12N4O4S2/c22-15(20-17-19-13(10-26-17)12-6-3-4-8-18-12)9-21-16(23)11-5-1-2-7-14(11)27(21,24)25/h1-8,10H,9H2,(H,19,20,22) |
InChI Key |
YFYRRLOJVHPWOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
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